Bentazone-13C10,15N

Description

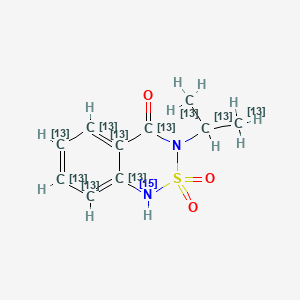

Structure

3D Structure

Properties

Molecular Formula |

C10H12N2O3S |

|---|---|

Molecular Weight |

251.20 g/mol |

IUPAC Name |

2,2-dioxo-3-(1,2,3-13C3)propan-2-yl-1H-2λ6,1,3-benzothiadiazin-4-one |

InChI |

InChI=1S/C10H12N2O3S/c1-7(2)12-10(13)8-5-3-4-6-9(8)11-16(12,14)15/h3-7,11H,1-2H3/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1 |

InChI Key |

ZOMSMJKLGFBRBS-ODZTYCMJSA-N |

Isomeric SMILES |

[13CH3][13CH]([13CH3])N1[13C](=O)[13C]2=[13CH][13CH]=[13CH][13CH]=[13C]2[15NH]S1(=O)=O |

Canonical SMILES |

CC(C)N1C(=O)C2=CC=CC=C2NS1(=O)=O |

Origin of Product |

United States |

Foundational & Exploratory

Bentazone-13C10,15N: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Bentazone-13C10,15N, a stable isotope-labeled internal standard essential for the accurate quantification of the herbicide Bentazone. This document details its chemical properties, mechanism of action, metabolic pathways, and its application in analytical methodologies.

Introduction to this compound

This compound is the ¹³C- and ¹⁵N-labeled form of Bentazone, a selective post-emergence herbicide.[1][2][3] It is utilized as an internal standard in analytical chemistry, particularly in mass spectrometry-based methods such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), for the precise quantification of Bentazone in various matrices.[1][2] The incorporation of stable heavy isotopes into the molecule allows it to be distinguished from the unlabeled analyte by its mass, while exhibiting nearly identical chemical and physical properties.

Physicochemical Properties

Quantitative data for this compound and its unlabeled counterpart are summarized in the table below. Researchers should always refer to the Certificate of Analysis provided by the supplier for lot-specific information.

| Property | This compound | Bentazone |

| Molecular Formula | ¹³C₁₀H₁₂¹⁵N₂O₃S | C₁₀H₁₂N₂O₃S |

| Molecular Weight | 251.20 g/mol | 240.28 g/mol |

| Appearance | White to off-white solid | Colorless to white crystalline powder |

| Melting Point | Not specified | 137-139 °C |

| Storage Conditions | 2-10 °C | Room temperature |

Mechanism of Action: Photosynthesis Inhibition

The herbicidal activity of Bentazone is derived from its ability to inhibit photosynthesis in susceptible plants. Specifically, Bentazone acts as a Photosystem II (PSII) inhibitor. It binds to the D1 quinone-binding protein within the PSII complex in chloroplasts, thereby blocking the photosynthetic electron transport chain. This disruption prevents CO₂ assimilation, leading to a buildup of reactive oxygen species and subsequent cell death.

Figure 1: Bentazone's inhibition of the photosynthetic electron transport chain.

Metabolic Pathways

In plants and soil, Bentazone undergoes metabolic degradation, primarily through hydroxylation and subsequent conjugation. The main metabolites are 6-hydroxybentazone and 8-hydroxybentazone. These hydroxylated forms can then be conjugated with glucose or other molecules, rendering them more water-soluble and less toxic. In soil, microbial activity plays a significant role in the degradation of Bentazone.

Figure 2: Metabolic pathway of Bentazone in plants and soil.

Experimental Protocols: Quantification of Bentazone using Isotope Dilution Analysis

The use of this compound as an internal standard in an isotope dilution LC-MS/MS method provides high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response. Below is a generalized experimental protocol for the analysis of Bentazone in water samples.

Sample Preparation

-

Spiking: To a known volume of the water sample (e.g., 100 mL), add a precise amount of this compound solution of a known concentration.

-

Solid-Phase Extraction (SPE):

-

Condition an appropriate SPE cartridge (e.g., Oasis HLB) with methanol followed by deionized water.

-

Load the spiked water sample onto the cartridge.

-

Wash the cartridge with a weak organic solvent to remove interferences.

-

Elute the analyte and internal standard with a suitable organic solvent (e.g., methanol or acetonitrile).

-

-

Concentration and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a known volume of a suitable solvent (e.g., mobile phase).

-

LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient of water and methanol or acetonitrile, both containing a small amount of an acidifier like formic acid, is typical.

-

Injection Volume: 5-20 µL.

-

-

Mass Spectrometry (MS):

-

Ionization: Electrospray ionization (ESI) in negative ion mode is often employed.

-

Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for both Bentazone and this compound.

-

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Bentazone | 239.0 | 197.0 |

| This compound | 249.0 | 206.0 |

Data Analysis

-

Calibration Curve: Prepare a series of calibration standards containing known concentrations of unlabeled Bentazone and a constant concentration of this compound.

-

Quantification: The concentration of Bentazone in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Figure 3: General workflow for the quantification of Bentazone.

Conclusion

This compound is an indispensable tool for researchers and analytical scientists requiring accurate and reliable quantification of the herbicide Bentazone. Its use as an internal standard in isotope dilution mass spectrometry minimizes analytical errors, ensuring high-quality data for environmental monitoring, food safety analysis, and metabolic studies. The information provided in this guide serves as a foundational resource for the effective application of this compound in a research setting.

References

An In-depth Technical Guide to the Synthesis and Manufacturing of Bentazone-13C10,15N

For Researchers, Scientists, and Drug Development Professionals

Introduction to Bentazone and its Isotopologues

Bentazone is a selective herbicide that functions by inhibiting photosynthesis in broadleaf weeds and sedges.[1] Its isotopically labeled analogue, Bentazone-13C10,15N, is a valuable tool in analytical and environmental sciences. The incorporation of ten Carbon-13 (¹³C) atoms and one Nitrogen-15 (¹⁵N) atom into the molecular structure allows for its use as an internal standard in quantitative analysis by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. This is crucial for accurate quantification of Bentazone residues in environmental and biological samples.

Proposed Synthetic Pathways for this compound

The industrial synthesis of Bentazone primarily follows two routes: the methyl anthranilate route and the isatoic anhydride route.[2][3] To synthesize this compound, these established pathways can be adapted by utilizing isotopically labeled starting materials.

Methyl Anthranilate Route (Proposed for Labeling)

This route is often preferred due to its simpler process and mature technology.[2] To achieve the desired labeling pattern (13C10, 15N), the following isotopically labeled precursors would be required:

-

Methyl anthranilate-¹³C₇ : The benzene ring and the carboxyl carbon would need to be labeled with ¹³C.

-

Isopropylamine-¹³C₃,¹⁵N : The isopropyl group and the nitrogen atom would need to be labeled with ¹³C and ¹⁵N, respectively.

Logical Workflow for the Methyl Anthranilate Route

References

An In-depth Technical Guide to Bentazone-¹³C₁₀,¹⁵N

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Bentazone, with a focus on the utility of its isotopically labeled form, Bentazone-¹³C₁₀,¹⁵N, in research and analytical applications. This document details the compound's chemical properties, mechanism of action, metabolic pathways, and environmental fate, supported by experimental data and protocols.

Compound Identification and Properties

Table 1: Physicochemical Properties of Bentazone

| Property | Value | Reference |

| Molecular Formula (Bentazone) | C₁₀H₁₂N₂O₃S | |

| Molecular Formula (Bentazone-¹³C₁₀,¹⁵N) | ¹³C₁₀H₁₂N¹⁵NO₃S | |

| Molecular Weight (Bentazone) | 240.28 g/mol | |

| Molecular Weight (Bentazone-¹³C₁₀,¹⁵N) | 251.20 g/mol | |

| CAS Number (Bentazone) | 25057-89-0 | |

| pKa | 3.28 at 24°C | |

| Octanol/Water Partition Coefficient (log POW) | 0.77 (pH 5), -0.46 (pH 7), -0.55 (pH 9) | |

| Water Solubility | >1000 g/L (pH ≥ 7, at 20°C) |

Mechanism of Action

Bentazone is a selective, post-emergence herbicide that functions by inhibiting photosynthesis. Its primary mode of action is the irreversible blockage of photosynthetic electron transport at photosystem II (PSII). Bentazone competes with plastoquinone for the QB binding site on the D1 protein of the PSII complex. This inhibition halts CO₂ assimilation, leading to the production of reactive oxygen species (ROS), subsequent lipid peroxidation, membrane damage, and ultimately, plant cell death.

Metabolism

The metabolic fate of Bentazone has been studied in various organisms, including rats, rabbits, mice, and different plant species.

In animal models, Bentazone is poorly metabolized, with the parent compound being the primary substance excreted. The main metabolic pathway involves hydroxylation at the 6 or 8 position of the aromatic ring, forming 6-hydroxybentazone and 8-hydroxybentazone. These metabolites are found in small amounts, and no significant conjugation products have been detected in rats, rabbits, or mice.

In tolerant plants, Bentazone is rapidly metabolized, which is the basis for its selectivity as an herbicide. The primary metabolic route is hydroxylation to 6-hydroxy-bentazone or 8-hydroxy-bentazone, followed by conjugation with glucose. These conjugated metabolites are then further processed and incorporated into natural plant components. In susceptible weeds, this metabolic detoxification is significantly slower or absent, leading to the accumulation of active Bentazone and subsequent phytotoxicity.

Environmental Fate

The environmental persistence and mobility of Bentazone are key factors in its ecological impact.

Table 2: Environmental Fate of Bentazone

| Parameter | Value | Conditions | Reference |

| Soil Half-life (DT₅₀) | 7-33 days | Field conditions | |

| Foliar Residue Half-life (DT₅₀) | 5.5 days | ||

| Photolysis Half-life in Water | 14-122 hours | pH dependent (pH 9 to 5) | |

| Soil Sorption Coefficient (Koc) | 3-176 mL/g | ||

| Bioconcentration Factor (BCF) | 3.7-19 |

Bentazone has a low persistence in soil, with a half-life generally less than three weeks. It is degraded by soil microbes and sunlight. Due to its high water solubility and low soil adsorption, Bentazone has the potential to leach into groundwater; however, its rapid degradation mitigates this risk to some extent.

Experimental Protocols

The use of Bentazone-¹³C₁₀,¹⁵N as an internal standard is crucial for the accurate quantification of Bentazone in complex matrices like soil, water, and biological tissues.

This workflow outlines the key steps in using Bentazone-¹³C₁₀,¹⁵N for quantitative analysis.

A validated method for determining Bentazone residues in water involves the following steps:

-

Sample Preparation: A 500-fold pre-concentration of the water sample is performed.

-

Solid-Phase Extraction (SPE): The sample is passed through a C18 extraction tube to isolate Bentazone and its metabolites.

-

Elution: The analytes are eluted from the SPE cartridge.

-

High-Performance Liquid Chromatography (HPLC): The eluate is analyzed using a C18 column.

-

Mobile Phase: Methanol-water (60:40, v/v) at pH 4.6.

-

Flow Rate: 0.8 ml/min.

-

-

Detection: UV detection at 230 nm.

For more sensitive and selective quantification, LC-MS/MS is often employed. An example of LC-MS/MS parameters for Bentazone analysis includes monitoring parent-daughter ion transitions, such as m/z 239 → 132 (quantitative) and m/z 239 → 197 (confirmatory). When using Bentazone-¹³C₁₀,¹⁵N as an internal standard, its corresponding ion transitions would also be monitored.

To assess the degradation of Bentazone in soil, a laboratory incubation study can be conducted:

-

Soil Treatment: Soil samples are treated with ¹⁴C-labeled Bentazone to trace its fate.

-

Incubation: The treated soil is incubated under controlled conditions (e.g., 25°C, 33% moisture content).

-

CO₂ Trapping: Evolved ¹⁴CO₂ is trapped in a NaOH solution to measure mineralization.

-

Extraction: At various time points, soil samples are extracted to determine the concentration of Bentazone and its metabolites.

-

Analysis: Extracts are analyzed by methods such as HPLC or Thin Layer Chromatography (TLC) to quantify the parent compound and degradation products.

Conclusion

Bentazone-¹³C₁₀,¹⁵N is a critical tool for researchers and scientists studying the herbicide Bentazone. Its use as an internal standard enables accurate and precise quantification in various environmental and biological matrices. Understanding the mechanism of action, metabolism, and environmental fate of Bentazone, as outlined in this guide, is essential for assessing its efficacy, selectivity, and ecological impact. The provided protocols and data serve as a valuable resource for designing and conducting further research in this area.

References

An In-depth Technical Guide to Bentazone-¹³C₁₀,¹⁵N: Physical and Chemical Properties for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of the isotopically labeled compound, Bentazone-¹³C₁₀,¹⁵N. This information is essential for its effective use in quantitative research applications, particularly in mass spectrometry-based analytical methods. This document also outlines a representative experimental protocol for its use as an internal standard and discusses its probable synthetic pathway.

Core Physical and Chemical Properties

Bentazone-¹³C₁₀,¹⁵N is a stable isotope-labeled version of the herbicide Bentazone. The incorporation of ten ¹³C atoms and one ¹⁵N atom provides a distinct mass shift, making it an ideal internal standard for quantitative analysis by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1]

General Information

| Property | Value | Source |

| Chemical Name | 3-(1-methylethyl)-1H-2,1,3-benzothiadiazin-4(3H)-one 2,2-dioxide-¹³C₁₀,¹⁵N | N/A |

| Molecular Formula | ¹³C₁₀H₁₂¹⁵NO₃S | [2] |

| Molecular Weight | 251.20 g/mol | [2] |

| Appearance | White to off-white solid (assumed, based on non-labeled) | [3] |

| Storage | Recommended storage conditions are provided in the Certificate of Analysis. | [1] |

Physicochemical Data of Non-Labeled Bentazone

The following data for non-labeled Bentazone provides a useful reference for the expected properties of its isotopically labeled counterpart.

| Property | Value | Source |

| Melting Point | 137-139 °C | N/A |

| Solubility (in g/L at 20°C) | Water: 0.5, Acetone: 150.7, Methanol: 86.1, Ethyl acetate: 65.0, Dichloromethane: 18.0 | N/A |

| pKa | 3.44 | N/A |

| LogP | 2.3 | N/A |

Experimental Protocols

The primary application of Bentazone-¹³C₁₀,¹⁵N is as an internal standard in quantitative analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to correct for matrix effects and variations in sample preparation and instrument response.

Quantitative Analysis of Bentazone in Biological Matrices using LC-MS/MS

This protocol is a representative example for the determination of Bentazone in a biological matrix (e.g., plasma, urine) using Bentazone-¹³C₁₀,¹⁵N as an internal standard.

2.1.1. Materials and Reagents

-

Bentazone analytical standard

-

Bentazone-¹³C₁₀,¹⁵N internal standard

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Formic acid (FA), LC-MS grade

-

Ultrapure water

-

Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)

-

Biological matrix (e.g., plasma, urine)

2.1.2. Sample Preparation

-

Spiking: To 100 µL of the biological matrix, add a known concentration of Bentazone-¹³C₁₀,¹⁵N solution.

-

Protein Precipitation: Add 300 µL of cold acetonitrile to precipitate proteins.

-

Vortex and Centrifuge: Vortex the mixture for 1 minute, followed by centrifugation at 10,000 rpm for 10 minutes.

-

Supernatant Collection: Transfer the supernatant to a clean tube.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.

2.1.3. LC-MS/MS Conditions

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase:

-

A: 0.1% Formic acid in water

-

B: 0.1% Formic acid in acetonitrile

-

-

Gradient: A suitable gradient to separate Bentazone from matrix components.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), negative mode.

-

MRM Transitions:

-

Bentazone: m/z 239 -> 197

-

Bentazone-¹³C₁₀,¹⁵N: m/z 250 -> 207 (predicted)

-

2.1.4. Data Analysis

The concentration of Bentazone in the sample is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve constructed using known concentrations of the analytical standard.

Synthesis Pathway

While a specific, detailed synthesis protocol for Bentazone-¹³C₁₀,¹⁵N is not publicly available, a plausible synthetic route can be inferred from the known synthesis of Bentazone and general methods for isotopic labeling. The synthesis would involve the use of ¹³C- and ¹⁵N-labeled precursors. A key starting material would likely be ¹³C-labeled aniline or a derivative thereof, and a ¹⁵N-labeled amine.

A generalized synthetic scheme is presented below:

Caption: A plausible synthetic workflow for Bentazone-¹³C₁₀,¹⁵N.

Quality and Specifications

The quality and specifications of Bentazone-¹³C₁₀,¹⁵N are critical for its use in quantitative analysis. These are typically provided by the supplier in a Certificate of Analysis (CoA).

4.1. Certificate of Analysis

A Certificate of Analysis for Bentazone-¹³C₁₀,¹⁵N should include the following information:

-

Chemical Purity: Determined by methods such as HPLC and NMR. Typically >98%.

-

Isotopic Purity (Isotopic Enrichment): The percentage of molecules containing the desired number of ¹³C and ¹⁵N atoms. This is a critical parameter for accurate quantification and is usually determined by mass spectrometry.

-

Identity Confirmation: Confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

-

Residual Solvents: Analysis of any remaining solvents from the synthesis.

-

Date of Manufacture and Expiry Date.

Note: It is imperative for researchers to obtain the Certificate of Analysis from the supplier before using the compound in any experiments.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the quantitative analysis of Bentazone using its isotopically labeled internal standard.

Caption: Workflow for quantitative analysis of Bentazone.

This in-depth guide provides researchers with the essential information required for the proficient use of Bentazone-¹³C₁₀,¹⁵N in their studies. For specific applications, further optimization of the provided protocols may be necessary. Always refer to the supplier's documentation for the most accurate and up-to-date information on a specific batch of the compound.

References

Stability and Storage of Bentazone-13C10,15N: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for the isotopically labeled compound Bentazone-13C10,15N. Due to the limited availability of specific stability data for the labeled compound, this guide leverages data from studies on the parent compound, Bentazone. The chemical stability of this compound is expected to be comparable to that of Bentazone under similar conditions.

Overview of this compound

This compound is a stable isotope-labeled version of Bentazone, a selective post-emergence herbicide.[1][2] It is utilized in environmental fate studies, metabolic research, and as an internal standard for quantitative analysis by mass spectrometry-based methods such as GC-MS and LC-MS/MS.[1] The isotopic labels (¹³C and ¹⁵N) provide a distinct mass signature, allowing for its differentiation from the naturally occurring parent compound.

Stability Data

Quantitative data on the stability of Bentazone in various matrices and conditions are summarized below. These findings are considered indicative of the stability of this compound.

| Matrix | Storage Temperature | Duration | Finding |

| Plant Matrices | -20°C | At least 24 months | Residues were stable.[3] |

| Animal Tissues (Liver) | Frozen | 316 days | Incurred samples were stable.[3] |

| Animal Tissues (Kidney) | Frozen | 305 days | Incurred samples were stable. |

| Animal Products (Milk, Cream, Muscle, Fat) | Frozen | At least 120 days | Residues were stable. |

| Aqueous Solutions | Various | - | Stability is dependent on pH, temperature, and exposure to sunlight. |

Recommended Storage Conditions

Based on the available data for Bentazone, the following storage conditions are recommended for this compound to ensure its integrity:

-

Long-term Storage: For optimal stability, especially in solid form, store at -20°C.

-

Short-term Storage: For solutions or neat material intended for near-term use, refrigeration at 2-8°C is advisable. Some suppliers suggest that storage at room temperature in the continental US may be acceptable for short durations.

-

Protection from Light: To prevent photodegradation, the compound should be stored in amber vials or otherwise protected from light.

-

pH Considerations: When preparing aqueous solutions, the pH should be considered, as hydrolysis can occur. Neutral to slightly acidic conditions are generally preferred for the stability of Bentazone in water.

Degradation Pathways

Bentazone can degrade through several pathways, including hydrolysis, photolysis, and microbial action. The primary degradation products identified in various studies include hydroxylated and N-methylated derivatives. Understanding these pathways is crucial for interpreting stability studies and identifying potential impurities.

Caption: Potential degradation pathways of Bentazone.

Experimental Protocol for a Stability Study

The following outlines a general experimental workflow for assessing the stability of this compound.

Caption: General workflow for a chemical stability study.

Methodology

-

Preparation of Stock Solution: A stock solution of this compound is prepared in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration.

-

Sample Preparation and Storage: The stock solution is aliquoted into multiple vials. These vials are then stored under a matrix of conditions to be tested, such as different temperatures (-20°C, 4°C, 25°C, 40°C), humidity levels, and light exposures (e.g., ICH photostability conditions). Control samples are stored at -80°C to represent the initial state (T=0).

-

Time Points: Samples are withdrawn from each storage condition at predetermined time points (e.g., 0, 1, 3, 6, 12, and 24 months).

-

Analytical Method: The concentration and purity of this compound in each sample are determined using a validated analytical method, typically High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS). These methods allow for the accurate quantification of the labeled compound and the identification of any potential degradation products.

-

Data Analysis: The concentration of this compound at each time point is compared to the initial concentration (T=0). The percentage of degradation is calculated, and the degradation kinetics can be determined. Any significant degradation products are identified and, if possible, quantified.

Conclusion

References

In-Depth Technical Guide: Safety Data for Bentazone-¹³C₁₀,¹⁵N

Disclaimer: This document is intended for researchers, scientists, and drug development professionals and provides a comprehensive overview of the safety data for Bentazone-¹³C₁₀,¹⁵N. The information provided is based on the safety profile of its non-labeled analogue, Bentazone, as a specific Safety Data Sheet (SDS) for the isotopically labeled compound is not publicly available. It is assumed that the stable isotope labeling does not significantly alter the toxicological properties of the molecule. This guide is for informational purposes only and should not be substituted for a formal risk assessment or a manufacturer-provided SDS.

Substance Identification and Properties

Bentazone-¹³C₁₀,¹⁵N is a stable isotope-labeled form of Bentazone, a selective post-emergence herbicide.[1][2] It is primarily used as an internal standard or tracer in research settings for quantitative analysis.[1]

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of Bentazone.

| Property | Value | Reference |

| Molecular Formula | ¹³C₁₀H₁₂N¹⁵NO₃S | [2] |

| Molecular Weight | 251.20 g/mol | [2] |

| Appearance | Colorless to white crystalline powder | |

| Melting Point | 139.4 - 141 °C | |

| Vapor Pressure | 0.17 mPa (20 °C) | |

| Water Solubility | 570 mg/L (pH 7, 20 °C) | |

| Solubility in Organic Solvents (g/L at 20°C) | Acetone: 1387, Methanol: 1061, Ethyl Acetate: 582, Dichloromethane: 206 | |

| pKa | 3.3 (24 °C) | |

| Octanol-Water Partition Coefficient (logP) | -0.46 (pH 7) |

Hazard Identification and Classification

Bentazone is classified as moderately hazardous by the World Health Organization (WHO). The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements for Bentazone:

-

H302: Harmful if swallowed.

-

H317: May cause an allergic skin reaction.

-

H319: Causes serious eye irritation.

-

H361: Suspected of damaging fertility or the unborn child.

-

H412: Harmful to aquatic life with long lasting effects.

The U.S. Environmental Protection Agency (EPA) has classified Bentazone as a Group E chemical, indicating evidence of non-carcinogenicity for humans based on animal studies.

Toxicological Information

The toxicological data for Bentazone is summarized below. These values are primarily from studies conducted on the non-labeled compound.

Acute Toxicity

| Route of Exposure | Species | Value | Reference |

| Oral (LD₅₀) | Rat | 1000 - 1100 mg/kg | |

| Dog | >500 mg/kg | ||

| Rabbit | 750 mg/kg | ||

| Cat | 500 mg/kg | ||

| Dermal (LD₅₀) | Rat | >2500 mg/kg | |

| Inhalation (LC₅₀) | Rat | >5.1 mg/L (4 hours) |

Irritation and Sensitization

-

Skin Irritation: Not considered a skin irritant.

-

Eye Irritation: Classified as a moderate to serious eye irritant in rabbits.

-

Skin Sensitization: It is a skin sensitizer in guinea pigs.

Experimental Protocols

Detailed experimental protocols for the toxicological studies cited are not available in the public domain. However, the methodologies would have followed standardized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD) for toxicity testing. For instance, acute oral toxicity is typically determined by administering the substance to fasted animals and observing them for a set period, usually 14 days, to determine the dose that is lethal to 50% of the test population (LD₅₀).

First-Aid Measures

In case of exposure to Bentazone-¹³C₁₀,¹⁵N, the following first-aid measures are recommended:

| Exposure Route | First-Aid Measures |

| Ingestion | Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell. |

| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. Get medical advice if you feel unwell. |

| Skin Contact | Remove contaminated clothing. Wash skin with plenty of water. If skin irritation or a rash occurs, seek medical advice. |

| Eye Contact | Rinse immediately with plenty of water for at least 20 minutes, also under the eyelids. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice. |

Handling, Storage, and Personal Protection

Handling and Storage

-

Handling: Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment. Wash hands thoroughly after handling.

-

Storage: Keep container tightly closed in a cool, well-ventilated place. Store under an inert gas.

Personal Protective Equipment (PPE)

The following diagram illustrates the logical workflow from hazard identification to the selection of appropriate personal protective equipment.

Fire-Fighting and Accidental Release Measures

-

Extinguishing Media: Use foam, dry powder, carbon dioxide, or water spray.

-

Hazardous Decomposition Products: Combustion may produce carbon oxides, nitrogen oxides, and sulfur oxides.

-

Accidental Release: Avoid breathing dust or vapors. Wear appropriate personal protective equipment. Prevent entry into waterways, sewers, or soil.

Ecological Information

Bentazone is harmful to aquatic life with long-lasting effects. It is mobile in soil and may pose a risk of leaching to groundwater.

Disposal Considerations

Dispose of contents and container in accordance with all local, regional, national, and international regulations. Improper disposal of this product, spray mixture, or rinsate is a violation of federal law.

Regulatory Information

Bentazone is subject to various regulations concerning its use as a pesticide. Users should consult national and local regulations for specific requirements. The WHO classifies technical grade bentazone as Class II: moderately hazardous.

References

The Environmental Fate of Bentazone and its Isotopes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the environmental fate of the herbicide bentazone, with a focus on its degradation pathways, mobility in soil and water, and the application of isotopic labeling in its study. This document is intended to be a valuable resource for researchers, environmental scientists, and professionals involved in the development and assessment of agrochemicals.

Introduction to Bentazone

Bentazone [3-(1-methylethyl)-1H-2,1,3-benzothiadiazin-4(3H)-one 2,2-dioxide] is a selective post-emergence herbicide widely used for the control of broadleaf weeds and sedges in various crops, including soybeans, rice, corn, and peanuts.[1][2] Its mode of action involves the inhibition of photosynthesis at photosystem II.[3] Understanding the environmental fate of bentazone is crucial for assessing its potential ecological impact and ensuring its safe use.

Physicochemical Properties

Bentazone is a weak acid with a pKa of 3.3.[4] It is highly soluble in water and has a low octanol-water partition coefficient, which suggests a low potential for bioaccumulation. Its high water solubility and weak adsorption to soil particles indicate a potential for mobility in the environment.

Environmental Degradation Pathways

Bentazone undergoes degradation in the environment through a combination of biotic and abiotic processes. The primary degradation pathways include microbial degradation in soil and water, and photodegradation in water and on plant and soil surfaces.

Microbial Degradation in Soil

In soil, bentazone is primarily degraded by microorganisms. The degradation process involves several key transformation products. The main initial step is the hydroxylation of the aromatic ring to form 6-hydroxybentazone (6-OH-bentazone) and 8-hydroxybentazone (8-OH-bentazone). These hydroxylated metabolites are often rapidly further metabolized and can become incorporated into soil organic matter as bound residues.

Another significant degradation pathway involves the cleavage of the thiadiazine ring, leading to the formation of 2-amino-N-isopropylbenzamide (AIBA) and subsequently anthranilic acid. Anthranilic acid is readily mineralized by soil microorganisms. N-methylation of bentazone to form N-methylbentazone has also been identified as a persistent metabolite in soil. The complete breakdown of the molecule results in the formation of carbon dioxide (CO2), a process known as mineralization.

The rate of microbial degradation is influenced by several factors, including soil type, organic matter content, pH, temperature, moisture, and the history of bentazone application. Soils with a history of bentazone use often exhibit enhanced degradation rates due to the adaptation of the microbial community.

Degradation in Water

In the aquatic environment, the degradation of bentazone is primarily driven by photolysis (degradation by sunlight). It is relatively stable to hydrolysis, especially under neutral and acidic conditions, but hydrolysis can be accelerated under alkaline conditions and at elevated temperatures.

Photolysis: Photodegradation of bentazone in water can occur through direct absorption of light or indirect photolysis mediated by photosensitizing substances like humic acids. The half-life of bentazone under sunlight in water is typically short, often less than 24 hours. Photodegradation leads to the formation of several photoproducts, including hydroxylated derivatives.

Hydrolysis: Bentazone is generally resistant to hydrolysis at neutral and acidic pH. However, under alkaline conditions (pH 9) and with increasing temperature, the rate of hydrolysis increases. The hydrolysis half-lives are significantly longer than the photolysis half-lives, ranging from 46 to 99 days under laboratory conditions.

Mobility and Sorption in Soil

The mobility of bentazone in soil is a key factor influencing its potential to leach into groundwater. Due to its high water solubility and anionic nature at typical soil pH values, bentazone generally exhibits low sorption to soil particles and is considered to have a high to very high mobility potential.

However, several factors can influence its mobility:

-

Soil pH: Sorption of bentazone tends to increase as the soil pH decreases.

-

Organic Matter: While bentazone's anionic form has limited interaction with negatively charged organic matter, some studies suggest that at lower pH, where more of the neutral form exists, sorption to organic matter can occur.

-

Clay Content: Soils with higher clay content may exhibit slightly higher sorption of bentazone.

Despite its potential for mobility based on laboratory studies, field and lysimeter studies have shown that bentazone does not always leach to a significant extent. This is attributed to its relatively rapid degradation in the upper soil layers.

Quantitative Data on Environmental Fate

The following tables summarize key quantitative data on the environmental fate of bentazone, compiled from various studies.

Table 1: Degradation Half-life (DT50) of Bentazone in Soil

| Soil Type | Tillage | Bentazone History | DT50 (days) | Reference |

| Silt Loam | Conventional | Yes | 10.5 | |

| Silt Loam | No-Till | Yes | 6.1 | |

| Silty Clay | Conventional | No | 38.5 | |

| Silty Clay | No-Till | No | 49.5 | |

| Field Soils (Germany) | N/A | N/A | 4 - 21 | |

| Field Soils (USA) | N/A | N/A | 3 - 19 | |

| Lysimeter Study | N/A | N/A | 24 - 65 |

Table 2: Degradation Half-life of Bentazone in Water

| Condition | Half-life | Reference |

| Photolysis (Sunlight) | < 24 hours | |

| Photolysis (Xenon Arc, Distilled Water) | ~2.5 hours | |

| Hydrolysis (pH 4, 7, 9; 15-45°C) | 46 - 99 days |

Table 3: Soil Sorption and Mobility Parameters for Bentazone

| Soil Type | pH | Organic Carbon (%) | Koc (mL/g) | Mobility Class | Reference |

| Various Illinois Soils | N/A | N/A | Not readily adsorbed | High | |

| Coastal Plain Soils | 5.0 - 6.4 | N/A | N/A | pH-dependent | |

| General | N/A | N/A | 3 - 176 | High to Very High |

Role of Isotopes in Environmental Fate Studies

Isotopically labeled compounds, particularly those labeled with Carbon-14 (¹⁴C), are invaluable tools for studying the environmental fate of pesticides like bentazone. The use of ¹⁴C-bentazone allows for the accurate tracing and quantification of the parent compound and its degradation products in complex environmental matrices such as soil, water, and biological tissues.

Key applications of isotopic labeling in bentazone research include:

-

Metabolism Studies: Following the transformation of ¹⁴C-bentazone into its various metabolites in soil, water, and plants.

-

Mass Balance Studies: Determining the complete distribution of the applied radioactivity, including the amount mineralized to ¹⁴CO₂, the amount incorporated into bound residues, and the amount remaining as extractable residues.

-

Mobility and Leaching Studies: Quantifying the movement of ¹⁴C-bentazone and its labeled metabolites through soil columns and lysimeters.

-

Sorption Studies: Accurately measuring the partitioning of ¹⁴C-bentazone between the soil and water phases.

Experimental Protocols

This section provides an overview of the methodologies commonly employed in studying the environmental fate of bentazone.

Synthesis of Isotopically Labeled Bentazone

Soil Degradation and Mineralization Study

This protocol is based on the methodology described in studies investigating the degradation and mineralization of bentazone in soil.

Objective: To determine the rate of degradation and mineralization of ¹⁴C-bentazone in soil under controlled laboratory conditions.

Materials:

-

Test soil, sieved (<2 mm)

-

¹⁴C-labeled bentazone (e.g., [phenyl-¹⁴C]bentazone) of known specific activity

-

Analytical grade unlabeled bentazone

-

Biometer flasks (or similar respirometry apparatus)

-

CO₂ trapping solution (e.g., 1M NaOH)

-

Scintillation cocktail

-

Liquid scintillation counter

-

Extraction solvent (e.g., 80:20 methanol:0.01 M CaCl₂)

-

HPLC system with a UV and/or radioactivity detector

-

TLC plates and developing chamber

Procedure:

-

Soil Treatment: A known weight of soil is brought to a specific moisture content (e.g., 50-75% of water holding capacity). The soil is then treated with a solution of ¹⁴C-bentazone and unlabeled bentazone to achieve the desired concentration and radioactivity.

-

Incubation: The treated soil is placed in biometer flasks. The side-arm of the flask is filled with a CO₂ trapping solution. The flasks are incubated in the dark at a constant temperature (e.g., 20-25 °C).

-

¹⁴CO₂ Trapping and Measurement: The trapping solution is periodically removed and replaced with a fresh solution. An aliquot of the used trapping solution is mixed with a scintillation cocktail, and the radioactivity is measured using a liquid scintillation counter to quantify the amount of ¹⁴CO₂ evolved.

-

Extraction of Residues: At selected time intervals, replicate soil samples are removed for analysis. The soil is extracted with an appropriate solvent system (e.g., methanol/water mixture) to recover the parent bentazone and its metabolites.

-

Analysis of Extracts: The extracts are analyzed using techniques like High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC) to separate and quantify the parent ¹⁴C-bentazone and its ¹⁴C-labeled metabolites.

-

Determination of Non-extractable Residues: After extraction, the soil can be combusted to determine the amount of non-extractable ¹⁴C-residues (bound residues).

-

Data Analysis: The data are used to calculate the degradation half-life (DT₅₀) of bentazone and the rate of mineralization.

Photolysis Study in Water

This protocol is based on methodologies for assessing the photodegradation of pesticides in aqueous solutions.

Objective: To determine the rate of photolytic degradation of bentazone in water under controlled light conditions.

Materials:

-

Bentazone (analytical standard)

-

Purified water (e.g., Milli-Q) and/or natural water samples

-

Quartz or borosilicate glass vessels

-

A light source simulating sunlight (e.g., xenon arc lamp with filters) or a mercury lamp

-

HPLC system with a UV detector or LC-MS/MS

-

pH meter and buffers

Procedure:

-

Solution Preparation: A stock solution of bentazone is prepared in a suitable solvent and then diluted with the test water to the desired concentration. The pH of the solution is adjusted if necessary.

-

Irradiation: The test solutions in the reaction vessels are placed in a photoreactor and exposed to the light source. A dark control (vessels wrapped in aluminum foil) is run in parallel to account for any non-photolytic degradation.

-

Sampling: Aliquots of the solutions are withdrawn at various time intervals.

-

Analysis: The concentration of bentazone in the samples is determined by HPLC-UV or LC-MS/MS. The formation of photoproducts can also be monitored.

-

Data Analysis: The degradation rate constant and the photolysis half-life (DT₅₀) are calculated from the decrease in bentazone concentration over time.

Soil Sorption Study (Batch Equilibrium Method)

This protocol follows the principles of the OECD Guideline 106 for determining the adsorption/desorption of chemicals in soil.

Objective: To determine the soil-water partition coefficient (Kd) and the organic carbon-normalized partition coefficient (Koc) for bentazone in different soil types.

Materials:

-

Test soils with varying properties (pH, organic carbon content, texture)

-

¹⁴C-labeled bentazone

-

0.01 M CaCl₂ solution

-

Centrifuge tubes

-

Shaker

-

Centrifuge

-

Liquid scintillation counter

Procedure:

-

Preliminary Test: A preliminary test is conducted to determine the optimal soil-to-solution ratio, equilibration time, and to check for any degradation or adsorption to the test vessels.

-

Adsorption Phase: A known mass of soil is equilibrated with a known volume of ¹⁴C-bentazone solution in 0.01 M CaCl₂. A range of bentazone concentrations is typically used. The suspensions are shaken for the predetermined equilibration time.

-

Separation: The soil and aqueous phases are separated by centrifugation.

-

Analysis: The concentration of ¹⁴C-bentazone remaining in the aqueous phase is measured by liquid scintillation counting.

-

Calculation: The amount of bentazone adsorbed to the soil is calculated by the difference between the initial and equilibrium concentrations in the solution. The Kd and Koc values are then calculated.

-

Desorption Phase (Optional): After the adsorption phase, a portion of the supernatant is replaced with a fresh bentazone-free 0.01 M CaCl₂ solution, and the suspension is shaken again to determine the extent of desorption.

Conclusion

The environmental fate of bentazone is characterized by its high mobility potential in soil and its relatively rapid degradation through microbial and photolytic pathways. The primary degradation products include hydroxylated metabolites, N-methylbentazone, and products of ring cleavage such as AIBA and anthranilic acid. While laboratory studies indicate a high potential for leaching, field data suggest that rapid degradation in the topsoil can mitigate this risk. The use of isotopically labeled bentazone, particularly ¹⁴C-bentazone, is essential for accurately elucidating its complex environmental behavior, including degradation pathways, mineralization rates, and mobility in soil and water systems. The experimental protocols outlined in this guide provide a framework for conducting robust studies to assess the environmental risk of bentazone and similar compounds.

References

Methodological & Application

Using Bentazone-¹³C₁₀,¹⁵N as an Internal Standard for Accurate Quantification

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Bentazone is a selective post-emergence herbicide widely used to control broadleaf weeds in various crops.[1] Its presence in the environment, particularly in water and soil, necessitates accurate and reliable quantitative analysis to ensure environmental safety and food quality. The use of a stable isotope-labeled internal standard, such as Bentazone-¹³C₁₀,¹⁵N, is the gold standard for precise quantification using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). This internal standard closely mimics the chemical and physical properties of the native Bentazone, allowing for correction of matrix effects and variations in sample preparation and instrument response, thereby ensuring the highest accuracy and precision in analytical measurements.

Bentazone-¹³C₁₀,¹⁵N is a non-radioactive, stable isotope-labeled version of Bentazone, where ten carbon atoms are replaced with Carbon-13 (¹³C) and one nitrogen atom is replaced with Nitrogen-15 (¹⁵N). This labeling results in a molecule with a higher mass than the native Bentazone, allowing it to be distinguished by a mass spectrometer while exhibiting nearly identical behavior during extraction, chromatography, and ionization.

Principle of Isotope Dilution Mass Spectrometry (IDMS)

The core principle behind using Bentazone-¹³C₁₀,¹⁵N is isotope dilution mass spectrometry (IDMS). A known amount of the labeled internal standard is added to the sample at the beginning of the analytical process. The ratio of the native analyte to the labeled internal standard is then measured by LC-MS/MS. Because the analyte and the internal standard are affected proportionally by any losses during sample processing or fluctuations in instrument performance, the ratio of their signals remains constant. This allows for highly accurate quantification of the analyte in the original sample.

Principle of Isotope Dilution Workflow.

Quantitative Data Summary

The following tables summarize typical quantitative performance data for the analysis of Bentazone using isotopically labeled internal standards in various matrices. These values are representative and may vary depending on the specific instrumentation, method parameters, and matrix complexity.

Table 1: Method Performance in Water Samples

| Parameter | Result | Reference |

| Limit of Detection (LOD) | 0.01 - 0.1 µg/L | [2] |

| Limit of Quantification (LOQ) | 0.01 - 0.1 µg/L | [3] |

| Recovery | 95.8% - 105.6% | |

| Linearity (r²) | > 0.99 |

Table 2: Method Performance in Soil Samples

| Parameter | Result | Reference |

| Limit of Quantification (LOQ) | 2.5 - 12 µg/kg | |

| Recovery | 72.9% - 108.7% | |

| Precision (RSD) | < 15% |

Table 3: Method Performance in Biological Samples (Blood)

| Parameter | Result | Reference |

| Limit of Detection (LOD) | 0.05 ng/mL | |

| Limit of Quantification (LOQ) | 5 - 500 ng/mL (Linearity Range) | |

| Recovery | 75.3% (Process Efficiency: 77.9%) | |

| Accuracy | 88.2% - 110.5% | |

| Precision (Bias) | 0.5% - 7.5% |

Experimental Protocols

Below are detailed protocols for the analysis of Bentazone in water, soil, and biological matrices using Bentazone-¹³C₁₀,¹⁵N as an internal standard.

General Workflow

General analytical workflow for Bentazone analysis.

Protocol 1: Analysis of Bentazone in Water

1. Materials and Reagents

-

Bentazone analytical standard

-

Bentazone-¹³C₁₀,¹⁵N internal standard solution (e.g., 1 µg/mL in methanol)

-

Methanol, acetonitrile (HPLC or LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB or equivalent)

2. Sample Preparation

-

Collect water samples in clean glass bottles.

-

To a 100 mL water sample, add a known amount of Bentazone-¹³C₁₀,¹⁵N internal standard solution (e.g., 100 µL of a 1 µg/mL solution to achieve a final concentration of 1 ng/mL).

-

Acidify the sample to pH 2-3 with formic acid.

-

Condition an SPE cartridge with 5 mL of methanol followed by 5 mL of ultrapure water.

-

Load the sample onto the SPE cartridge at a flow rate of 5-10 mL/min.

-

Wash the cartridge with 5 mL of ultrapure water.

-

Dry the cartridge under vacuum for 10-15 minutes.

-

Elute the analytes with 5 mL of methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 10% acetonitrile in water with 0.1% formic acid).

-

Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.

3. LC-MS/MS Conditions

-

LC Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: A typical gradient would be to start with a low percentage of B, ramp up to a high percentage to elute the analytes, and then return to initial conditions for re-equilibration.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode

-

MRM Transitions:

-

Bentazone: 239 -> 132 (Quantifier), 239 -> 197 (Qualifier)

-

Bentazone-¹³C₁₀,¹⁵N: 250 -> 142 (Quantifier)

-

Protocol 2: Analysis of Bentazone in Soil

1. Materials and Reagents

-

Same as Protocol 1, with the addition of:

-

Anhydrous magnesium sulfate (MgSO₄)

-

Sodium chloride (NaCl)

-

Dispersive SPE (dSPE) sorbents (e.g., PSA, C18)

2. Sample Preparation (QuEChERS Method)

-

Homogenize the soil sample.

-

Weigh 10 g of the homogenized soil into a 50 mL centrifuge tube.

-

Add 10 mL of water and vortex to create a slurry.

-

Add a known amount of Bentazone-¹³C₁₀,¹⁵N internal standard solution.

-

Add 10 mL of acetonitrile.

-

Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).

-

Shake vigorously for 1 minute and centrifuge at >3000 g for 5 minutes.

-

Take a 1 mL aliquot of the acetonitrile supernatant and transfer it to a dSPE tube containing MgSO₄ and PSA.

-

Vortex for 30 seconds and centrifuge at >3000 g for 5 minutes.

-

Transfer the supernatant to a clean tube, evaporate to dryness, and reconstitute in the initial mobile phase.

-

Filter and transfer to an autosampler vial.

3. LC-MS/MS Conditions

-

Similar to those described in Protocol 1.

Protocol 3: Analysis of Bentazone in Blood/Plasma

1. Materials and Reagents

-

Same as Protocol 1.

2. Sample Preparation

-

To 1 mL of blood or plasma in a centrifuge tube, add a known amount of Bentazone-¹³C₁₀,¹⁵N internal standard.

-

Add 3 mL of acetonitrile to precipitate proteins.

-

Vortex for 1 minute and centrifuge at >4000 g for 10 minutes.

-

Transfer the supernatant to a new tube.

-

Evaporate the supernatant to dryness under nitrogen.

-

Reconstitute the residue in the initial mobile phase.

-

Filter and transfer to an autosampler vial.

3. LC-MS/MS Conditions

-

Similar to those described in Protocol 1.

Metabolic Pathway of Bentazone

In plants, Bentazone is primarily metabolized through hydroxylation of the aromatic ring, followed by conjugation with glucose. This detoxification process renders the herbicide inactive. The main metabolites are 6-hydroxybentazone and 8-hydroxybentazone.

Metabolic pathway of Bentazone in plants.

Conclusion

The use of Bentazone-¹³C₁₀,¹⁵N as an internal standard provides a robust and reliable method for the quantification of Bentazone in a variety of complex matrices. The protocols outlined in these application notes, combined with the principles of isotope dilution mass spectrometry, offer a framework for achieving high-quality analytical data for research, environmental monitoring, and regulatory compliance. The detailed methodologies and performance data serve as a valuable resource for scientists and professionals in the field.

References

Application Notes and Protocols for Bentazone Analysis Using Stable Isotope Dilution Mass Spectrometry

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bentazone is a selective post-emergence herbicide used to control broadleaf weeds in a variety of crops.[1][2] Its presence and the formation of its metabolites in environmental and biological samples are of significant interest due to potential toxicological effects.[3][4] Accurate and sensitive quantification of Bentazone is crucial for environmental monitoring, food safety assessment, and toxicological studies.[3]

Stable isotope dilution mass spectrometry (SID-MS) is a highly accurate and precise analytical technique for quantitative analysis. It employs a stable isotope-labeled (SIL) analogue of the analyte as an internal standard. Bentazone-¹³C₁₀,¹⁵N, a non-radioactive, isotopically enriched form of Bentazone, serves as an ideal internal standard for this purpose. Its chemical and physical properties are nearly identical to the native analyte, ensuring it behaves similarly during sample preparation, chromatography, and ionization. The mass difference allows for distinct detection and quantification by a mass spectrometer.

These application notes provide detailed protocols for the quantitative analysis of Bentazone in various matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Bentazone-¹³C₁₀,¹⁵N as an internal standard.

Principle of the Method

The methodology is based on the principle of isotope dilution. A known amount of the stable isotope-labeled internal standard (Bentazone-¹³C₁₀,¹⁵N) is added to the sample prior to extraction and cleanup. The internal standard and the native analyte are co-extracted and analyzed by LC-MS/MS. Quantification is achieved by measuring the ratio of the signal intensity of the native analyte to that of the internal standard. This ratio is then used to calculate the concentration of the analyte in the original sample using a calibration curve prepared with known concentrations of the native analyte and a constant concentration of the internal standard.

The use of a stable isotope-labeled internal standard compensates for potential variations in extraction efficiency, matrix effects, and instrument response, leading to highly accurate and reliable results.

Experimental Protocols

Sample Preparation: Water Samples

This protocol is suitable for the analysis of Bentazone in surface water, groundwater, and drinking water.

Materials:

-

Bentazone analytical standard

-

Bentazone-¹³C₁₀,¹⁵N internal standard solution (e.g., 1 µg/mL in methanol)

-

Solid Phase Extraction (SPE) cartridges (e.g., Hydrophilic-Lipophilic Balanced - HLB)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Vortex mixer

-

SPE manifold

-

Nitrogen evaporator

Procedure:

-

Sample Collection and Preservation: Collect water samples in clean glass bottles. If not analyzed immediately, store at 4°C.

-

Spiking: To a 100 mL water sample, add a known amount of Bentazone-¹³C₁₀,¹⁵N internal standard solution (e.g., 50 µL of 1 µg/mL solution to achieve a final concentration of 0.5 ng/mL).

-

SPE Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of ultrapure water.

-

Sample Loading: Load the spiked water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

-

Washing: Wash the cartridge with 5 mL of ultrapure water to remove interfering substances.

-

Drying: Dry the cartridge under vacuum or with a stream of nitrogen for 10-15 minutes.

-

Elution: Elute the retained analytes with 5 mL of methanol into a clean collection tube.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid).

-

Analysis: Vortex the reconstituted sample and transfer it to an autosampler vial for LC-MS/MS analysis.

Sample Preparation: Biological Matrices (e.g., Blood, Urine)

This protocol is adapted for the analysis of Bentazone and its metabolites in biological fluids.

Materials:

-

Bentazone analytical standard

-

Bentazone-¹³C₁₀,¹⁵N internal standard solution

-

6-hydroxybentazone and 8-hydroxybentazone analytical standards

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Centrifuge

-

Vortex mixer

Procedure:

-

Sample Thawing: Thaw frozen biological samples (e.g., 0.5 mL of whole blood or urine) at room temperature.

-

Spiking: Add a known amount of Bentazone-¹³C₁₀,¹⁵N internal standard solution to the sample.

-

Protein Precipitation: Add 1.5 mL of acetonitrile to the sample.

-

Vortexing and Centrifugation: Vortex the mixture vigorously for 1 minute. Centrifuge at 10,000 rpm for 10 minutes to precipitate proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

-

Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 0.5 mL of the initial mobile phase.

-

Filtration and Analysis: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

LC Conditions:

-

Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, increasing linearly to elute the analytes, followed by a column wash and re-equilibration.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5-10 µL.

-

Column Temperature: 40°C.

MS/MS Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.

-

Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for Bentazone and Bentazone-¹³C₁₀,¹⁵N.

Data Presentation

Table 1: MRM Transitions and Mass Spectrometer Parameters

| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Collision Energy (eV) |

| Bentazone | 239.0 | 197.0 | 132.0 | -15 |

| Bentazone-¹³C₁₀,¹⁵N | 250.0 | 207.0 | 141.0 | -15 |

| 6-Hydroxybentazone | 255.0 | 213.0 | 148.0 | -18 |

| 8-Hydroxybentazone | 255.0 | 213.0 | 148.0 | -18 |

Note: The exact m/z values for Bentazone-¹³C₁₀,¹⁵N are theoretical and should be confirmed experimentally. The product ions are predicted based on the fragmentation of the unlabeled compound.

Table 2: Method Validation Parameters (Hypothetical Data)

| Parameter | Result |

| Linearity (r²) | > 0.995 |

| Limit of Detection (LOD) | 0.05 ng/mL |

| Limit of Quantification (LOQ) | 0.1 ng/mL |

| Accuracy (% Recovery) | 90-110% |

| Precision (% RSD) | < 15% |

| Matrix Effect | 85-115% |

Visualizations

References

Application Note: High-Sensitivity LC-MS/MS Method for the Quantitative Analysis of Bentazone-¹³C₁₀,¹⁵N

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the detection and quantification of the stable isotope-labeled internal standard, Bentazone-¹³C₁₀,¹⁵N. This method is crucial for researchers, scientists, and professionals in drug development and environmental analysis requiring accurate quantification of the herbicide Bentazone. By utilizing Bentazone-¹³C₁₀,¹⁵N as an internal standard, this protocol effectively mitigates matrix effects and variations in sample preparation and instrument response, ensuring high accuracy and precision. The method employs solid-phase extraction (SPE) for sample cleanup, followed by reversed-phase liquid chromatography and detection by a triple quadrupole mass spectrometer operating in negative ion electrospray ionization (ESI) mode.

Introduction

Bentazone is a selective post-emergence herbicide widely used for the control of broadleaf weeds in various crops.[1] Monitoring its presence in environmental and biological matrices is of significant importance. The use of stable isotope-labeled internal standards in quantitative mass spectrometry is a well-established technique to improve the accuracy and precision of analytical measurements.[2][3] Bentazone-¹³C₁₀,¹⁵N, a stable isotope-labeled analog of Bentazone, serves as an ideal internal standard for quantification by isotopic dilution LC-MS/MS. Its chemical and physical properties are nearly identical to the unlabeled analyte, ensuring it co-elutes chromatographically and experiences similar ionization effects, thus compensating for potential analytical variability.[2]

This document provides a comprehensive protocol for the analysis of Bentazone-¹³C₁₀,¹⁵N, including sample preparation, LC-MS/MS conditions, and expected quantitative performance.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

A solid-phase extraction method is employed for the cleanup and concentration of analytes from aqueous matrices such as surface water or groundwater.

Materials:

-

Hydrophilic-Lipophilic Balanced (HLB) SPE cartridges

-

Methanol (LC-MS grade)

-

0.1% Formic acid in distilled water (v/v)

-

0.1% Formic acid in methanol (v/v)

-

Water sample

Procedure:

-

Conditioning: Condition the HLB SPE cartridge with 5 mL of methanol followed by 5 mL of distilled water.

-

Loading: Load 100 mL of the water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

-

Washing: Wash the cartridge with 5 mL of distilled water to remove interfering substances.

-

Elution: Elute the retained analytes with 5 mL of methanol.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 90:10 water:methanol with 0.1% formic acid).

Liquid Chromatography (LC)

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

LC Parameters:

| Parameter | Value |

| Column | C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in methanol |

| Gradient | Start with 10% B, increase to 90% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 5 minutes. |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

Mass Spectrometry (MS)

Instrumentation:

-

Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source

MS/MS Parameters:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 350°C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

| Collision Gas | Argon |

Multiple Reaction Monitoring (MRM) Transitions:

The MRM transitions for unlabeled Bentazone and the predicted transitions for Bentazone-¹³C₁₀,¹⁵N are provided below. The precursor ion for Bentazone in negative ESI mode is the deprotonated molecule [M-H]⁻. The molecular weight of unlabeled Bentazone is approximately 240.28 g/mol , and for Bentazone-¹³C₁₀,¹⁵N is 251.20 g/mol .

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| Bentazone | 239.1 | 132.0 (Quantifier) | 100 | 20 |

| 239.1 | 197.0 (Qualifier) | 100 | 15 | |

| Bentazone-¹³C₁₀,¹⁵N | 250.1 | 141.0 (Predicted Quantifier) | 100 | 20 |

| 250.1 | 206.0 (Predicted Qualifier) | 100 | 15 |

Note: The predicted product ions for Bentazone-¹³C₁₀,¹⁵N are based on the common fragmentation pathways of Bentazone, where the m/z 132 fragment corresponds to the benzothiadiazinone backbone and the m/z 197 fragment results from the loss of the isopropyl group. The mass shifts in the product ions reflect the incorporation of ¹³C and ¹⁵N atoms in these fragments.

Data Presentation

The following table summarizes the expected quantitative performance of the LC-MS/MS method for Bentazone, which can be achieved using Bentazone-¹³C₁₀,¹⁵N as an internal standard.

| Parameter | Expected Performance |

| Linearity (r²) | > 0.995 |

| Limit of Detection (LOD) | 0.05 ng/mL |

| Limit of Quantitation (LOQ) | 0.1 ng/mL |

| Accuracy (% Recovery) | 85 - 115% |

| Precision (% RSD) | < 15% |

Visualizations

Experimental Workflow

The overall experimental workflow for the LC-MS/MS analysis of Bentazone using Bentazone-¹³C₁₀,¹⁵N as an internal standard is depicted in the following diagram.

Caption: LC-MS/MS analysis workflow.

Logical Relationship of Isotopic Dilution

The following diagram illustrates the principle of isotopic dilution using a stable isotope-labeled internal standard.

Caption: Principle of isotopic dilution.

Conclusion

The described LC-MS/MS method provides a reliable and sensitive approach for the quantitative analysis of Bentazone-¹³C₁₀,¹⁵N. The use of this stable isotope-labeled internal standard is critical for achieving high-quality quantitative data in complex matrices. The detailed protocol for sample preparation and instrumental analysis, along with the predicted MRM transitions, offers a solid foundation for researchers and scientists to implement this method in their laboratories. This application note serves as a valuable resource for professionals engaged in pesticide residue analysis, environmental monitoring, and related fields.

References

- 1. researchgate.net [researchgate.net]

- 2. Analysis of Isotopic Labeling in Peptide Fragments by Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metabolites Profiling and In Vitro Biological Characterization of Different Fractions of Cliona sp. Marine Sponge from the Red Sea Egypt - PMC [pmc.ncbi.nlm.nih.gov]

Application of Bentazone-13C10,15N in Metabolic Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bentazone, a selective post-emergence herbicide, is widely used in agriculture. Understanding its metabolic fate is crucial for assessing its environmental impact and ensuring human safety. Stable isotope-labeled compounds, such as Bentazone-13C10,15N, are powerful tools in metabolic research.[1][2] They offer a safe and effective alternative to radioactive isotopes for elucidating metabolic pathways, quantifying metabolites, and assessing pharmacokinetics without posing a radiation risk.[3] This document provides detailed application notes and protocols for the use of this compound in metabolic studies.

This compound is a non-radioactive, stable isotope-labeled version of Bentazone that can be used as a tracer in metabolic studies.[1][2] Its use in conjunction with mass spectrometry allows for the precise tracking of the parent compound and its metabolites through biological systems.

Core Applications

The primary applications of this compound in metabolic studies include:

-

Metabolic Pathway Elucidation: Tracing the biotransformation of Bentazone in various biological systems (e.g., in vivo animal models, in vitro cell cultures, or environmental samples) to identify and characterize its metabolites.

-

Quantitative Metabolite Analysis: Serving as an internal standard for accurate quantification of Bentazone and its metabolites in complex biological matrices.

-

Pharmacokinetic/Toxicokinetic (PK/TK) Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of Bentazone.

-

Metabolic Flux Analysis: Investigating the rate of turnover of Bentazone and its metabolites within a biological system.

Key Metabolic Pathways of Bentazone

Studies have shown that Bentazone undergoes several metabolic transformations. The major metabolic pathways include hydroxylation, hydrolysis, acetylation, and glycosylation. In plants and soil, the primary metabolites are 6-hydroxybentazone and 8-hydroxybentazone. Further conjugation reactions can also occur.

Experimental Workflow for a Typical Metabolic Study

A typical workflow for a metabolic study using this compound involves several key steps, from experimental design to data analysis.

Caption: A generalized workflow for metabolic studies using this compound.

Protocols

Protocol 1: In Vivo Metabolic Study in a Rodent Model

Objective: To identify and quantify the metabolites of Bentazone in rat urine and plasma following oral administration of this compound.

Materials:

-

This compound

-

Male Sprague-Dawley rats (8-10 weeks old)

-

Metabolic cages for urine and feces collection

-

Vehicle for dosing (e.g., 0.5% carboxymethylcellulose)

-

Blood collection supplies (e.g., EDTA tubes)

-

Solid-Phase Extraction (SPE) cartridges (e.g., Hydrophilic-Lipophilic Balanced - HLB)

-

Acetonitrile, Methanol, Formic acid (LC-MS grade)

-

Ultrapure water

Procedure:

-

Dosing: Acclimate rats in metabolic cages for 24 hours. Administer a single oral dose of this compound (e.g., 10 mg/kg) in the selected vehicle.

-

Sample Collection:

-

Urine: Collect urine at specified intervals (e.g., 0-8h, 8-24h, 24-48h). Record the volume and store samples at -80°C.

-

Blood: Collect blood samples from the tail vein at predetermined time points (e.g., 0.5, 1, 2, 4, 8, 24h) into EDTA tubes. Centrifuge to obtain plasma and store at -80°C.

-

-

Sample Preparation (Solid-Phase Extraction):

-

Thaw plasma and urine samples.

-

Precondition the HLB SPE cartridge with methanol followed by water.

-

Load the sample onto the cartridge.

-

Wash the cartridge with water to remove interferences.

-

Elute the analytes with methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis: (Based on methods for unlabeled Bentazone)

-

Liquid Chromatography:

-

Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 3.5 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in methanol.

-

Flow Rate: 0.3 mL/min.

-

Gradient: A suitable gradient to separate Bentazone and its metabolites.

-

-

Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode.

-

Analysis Mode: Multiple Reaction Monitoring (MRM).

-

Monitor the specific precursor-to-product ion transitions for this compound and its expected metabolites.

-

-

Protocol 2: In Vitro Metabolism using Liver Microsomes

Objective: To investigate the in vitro metabolism of this compound using rat liver microsomes.

Materials:

-

This compound

-

Rat liver microsomes

-

NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (ice-cold)

-

Incubator/water bath at 37°C

Procedure:

-

Incubation: Prepare an incubation mixture containing phosphate buffer, rat liver microsomes, and this compound.

-

Initiate Reaction: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Time Points: Aliquots are taken at various time points (e.g., 0, 15, 30, 60, 120 minutes).

-

Quench Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile to each aliquot.

-

Protein Precipitation: Centrifuge the samples to precipitate proteins.

-

Analysis: Analyze the supernatant by LC-MS/MS as described in Protocol 1 to identify and quantify the metabolites formed.

Data Presentation

Quantitative data from metabolic studies should be presented in a clear and structured format. The following tables provide examples based on method validation data for unlabeled Bentazone, which can be adapted for studies using this compound.

Table 1: LC-MS/MS MRM Transitions for Bentazone and its Metabolites

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Bentazone | 239.0 | 132.0 |

| 6-Hydroxybentazone | 255.0 | 148.0 |

| 8-Hydroxybentazone | 255.0 | 148.0 |

| This compound | 251.2 | To be determined |

| Metabolites of Labeled Bentazone | +16 Da, etc. | To be determined |

Note: The m/z values for the labeled compound and its metabolites will be higher due to the incorporation of heavy isotopes and will need to be determined experimentally.

Table 2: Method Validation Parameters for Quantification in Blood

| Analyte | Linearity (ng/mL) | LOD (ng/mL) | Accuracy (%) | Precision (%RSD) |

| Bentazone | 5 - 500 | 0.05 | 88.2 - 110.5 | < 7.5 |

| 6-Hydroxybentazone | 5 - 500 | 0.5 | 90.1 - 108.7 | < 8.0 |

| 8-Hydroxybentazone | 5 - 500 | 0.5 | 89.5 - 109.1 | < 8.2 |

Data adapted from validation studies of unlabeled Bentazone and its metabolites.

Visualization of Metabolic Pathways

The following diagram illustrates the primary metabolic hydroxylation pathway of Bentazone.

References

Application Notes: High-Sensitivity Analysis of Bentazone Herbicide Residues Using Bentazone-¹³C₁₀,¹⁵N Internal Standard by UPLC-MS/MS

References

- 1. researchgate.net [researchgate.net]

- 2. epa.gov [epa.gov]

- 3. Investigation of variability in the matrix effect on stable isotope-labeled internal standards in liquid chromatography-tandem mass spectrometry analysis of 25 pesticides in vegetables - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dissipation and Residues of Dichlorprop-P and Bentazone in Wheat-Field Ecosystem - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Quantitation of Bentazone in Environmental Samples using Isotope Labeling and LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction